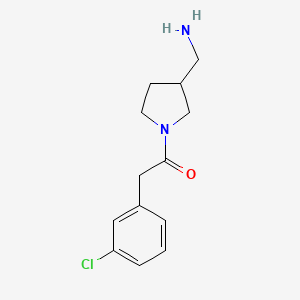
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one is a synthetic compound with a complex structure It features a pyrrolidine ring, an aminomethyl group, and a chlorophenyl group
準備方法
The synthesis of 1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Aminomethyl Group: This step typically involves the reaction of the pyrrolidine ring with a suitable aminomethylating agent.
Attachment of the Chlorophenyl Group: This can be done through a substitution reaction where the chlorophenyl group is introduced to the ethanone backbone.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions.
科学的研究の応用
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
類似化合物との比較
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one can be compared with similar compounds such as:
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-bromophenyl)ethan-1-one: This compound features a bromine atom instead of chlorine, which may result in different chemical properties and reactivity.
特性
分子式 |
C13H17ClN2O |
|---|---|
分子量 |
252.74 g/mol |
IUPAC名 |
1-[3-(aminomethyl)pyrrolidin-1-yl]-2-(3-chlorophenyl)ethanone |
InChI |
InChI=1S/C13H17ClN2O/c14-12-3-1-2-10(6-12)7-13(17)16-5-4-11(8-15)9-16/h1-3,6,11H,4-5,7-9,15H2 |
InChIキー |
JXUGBWCCFBYNTN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CN)C(=O)CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
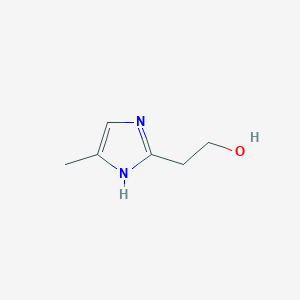

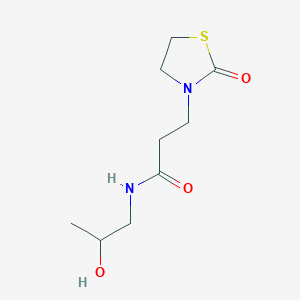

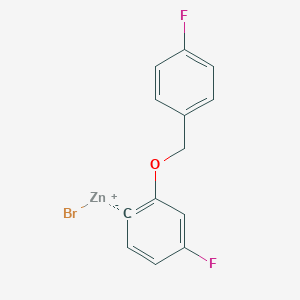
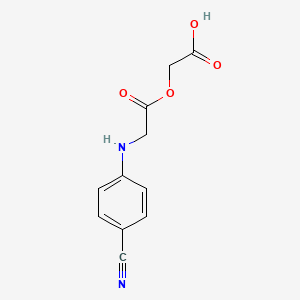

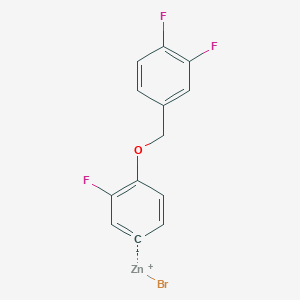
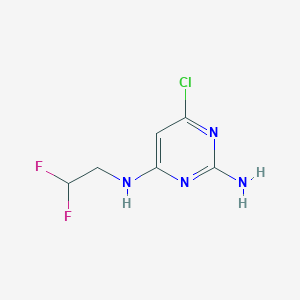
![n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14900933.png)
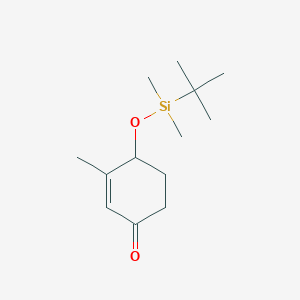
![tert-Butyl 2-amino-3-cyano-6,6-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14900955.png)
